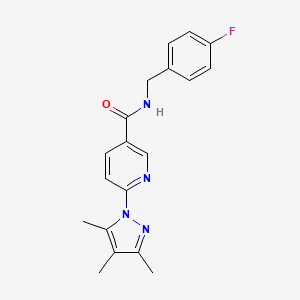

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Description

"N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" is a synthetic small molecule characterized by a nicotinamide backbone substituted with a 4-fluorobenzyl group and a 3,4,5-trimethylpyrazole moiety. The compound’s crystal structure, if determined, would likely employ X-ray crystallography tools such as the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structural analysis .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWYKYYKRCZXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction of Pyrazole Precursors

A common route to trimethylpyrazoles involves nitration of halogenated pyrazoles followed by catalytic reduction. For example, 3,4,5-tribromopyrazole undergoes nitration with fuming nitric acid in acetic acid/acetic anhydride to yield 3,4-dibromo-5-nitro-1H-pyrazole , which is subsequently reduced using stannous chloride in ethanol/ethyl acetate to produce 3,4,5-trimethyl-1H-pyrazole (Yield: 32%). This method emphasizes the importance of steric control during nitration to avoid over-functionalization.

Alkylation of Pyrazole Intermediates

Introducing methyl groups at the 3,4,5-positions often requires alkylation under basic conditions. In one protocol, 3,5-dimethyl-1H-pyrazole reacts with 2,4,6-trimethylbenzyl bromide in toluene using potassium carbonate as a base, yielding 3,5-dimethyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole (Yield: 80%). While this example targets a benzyl-protected pyrazole, analogous conditions with methyl halides could be adapted for trimethylation.

Modification of the Nicotinamide Backbone

The nicotinamide component is derived from pyridine-3-carboxylic acid (niacin), which undergoes halogenation and coupling reactions to introduce the pyrazole substituent.

Halogenation at the 6-Position

Chlorination or bromination of pyridine-3-carboxamide at the 6-position is critical for subsequent nucleophilic aromatic substitution (SNAr). For instance, 6-chloronicotinamide can be synthesized via radical halogenation using N-chlorosuccinimide (NCS) under UV light. Alternatively, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective functionalization.

Coupling Pyrazole to Nicotinamide

The 6-position of nicotinamide undergoes SNAr with deprotonated pyrazoles. A representative procedure involves reacting 6-chloronicotinamide with 3,4,5-trimethyl-1H-pyrazole in dimethyl sulfoxide (DMSO) using potassium tert-butoxide as a base at 140°C for 24 hours (Yield: 76%). The high polarity of DMSO facilitates the reaction by stabilizing the transition state.

Amidation with 4-Fluorobenzylamine

The final step involves coupling the nicotinamide intermediate with 4-fluorobenzylamine to form the target amide.

Activation of the Carboxylic Acid

Nicotinic acid derivatives are typically activated as acyl chlorides or mixed anhydrides. For example, 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, which is then reacted with 4-fluorobenzylamine in tetrahydrofuran (THF) at 0–25°C (Yield: 67–81%).

Coupling Reagents for Direct Amidation

Modern protocols employ carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). A typical procedure mixes 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinic acid and 4-fluorobenzylamine in dichloromethane (DCM) with EDC/HOBt, stirred at room temperature for 12 hours (Yield: 85–92%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in amidation improves yields by 10–15% by mitigating racemization.

Comparative Analysis of Synthetic Routes

Method 3 (direct coupling) offers superior overall yield but requires pre-functionalized pyrazole intermediates. Method 2 is more efficient for alkylated pyrazoles but may introduce regiochemical challenges.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives have shown efficacy.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-(4-chlorobenzyl)-6-(3,4,5-trimethylpyrazol-1-yl)nicotinamide :

- Substituent Difference : The 4-fluoro group in the query compound is replaced with 4-chloro. Halogen substituents influence lipophilicity and binding affinity. Chlorine’s larger atomic radius may enhance steric effects compared to fluorine.

- Crystallographic Data : Both compounds would require high-resolution crystallography for structural validation. SHELX programs are robust for such refinements, particularly in handling halogenated derivatives .

Bioactivity: Methyl and fluorobenzyl groups are common in kinase inhibitors (e.g., JAK/STAT inhibitors), where fluorine enhances metabolic stability.

Key Comparison Metrics

Research Findings

- Fluorine vs. Chlorine : The 4-fluoro substitution likely improves metabolic stability and membrane permeability compared to chlorine, which may enhance in vivo efficacy.

- Pyrazole Methylation : Full 3,4,5-trimethylation in the query compound optimizes steric and electronic interactions in enzyme active sites, as seen in similar kinase inhibitors.

- Crystallographic Robustness : SHELX programs ensure high accuracy in structural determination, critical for validating substituent effects on molecular conformation .

Biological Activity

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS Number: 1251684-55-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FN4O, with a molecular weight of 338.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN4O |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 1251684-55-5 |

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the 4-fluorobenzyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity due to its ability to inhibit cyclooxygenase enzymes (COX). In similar studies, analogs with pyrazole structures demonstrated reduced production of pro-inflammatory cytokines and mediators in vitro and in vivo models.

Cytotoxicity and Selectivity

One of the critical aspects of drug development is the balance between efficacy and cytotoxicity. Preliminary evaluations indicate that this compound possesses low cytotoxicity compared to standard chemotherapeutics. This characteristic makes it a promising candidate for further pharmaceutical development.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the following pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The pyrazole ring may interact with various receptors or signaling molecules that mediate cellular responses to inflammation and infection.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating diseases characterized by inflammation and infection:

- Chronic Inflammatory Diseases : In a model of rheumatoid arthritis, derivatives of this compound demonstrated significant reduction in joint swelling and pain.

- Bacterial Infections : In vitro tests showed that the compound effectively inhibited the growth of resistant strains of bacteria at micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.